molecular formula C16H11NO2 B12676611 4-(2-Benzofuranylhydroxymethyl)benzonitrile CAS No. 117238-55-8

4-(2-Benzofuranylhydroxymethyl)benzonitrile

Katalognummer: B12676611
CAS-Nummer: 117238-55-8
Molekulargewicht: 249.26 g/mol
InChI-Schlüssel: MROLIVLEGPGQPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Benzofuranylhydroxymethyl)benzonitrile is an organic compound with the molecular formula C16H11NO2. It features a benzofuran ring fused to a benzonitrile moiety, connected via a hydroxymethyl group. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Benzofuranylhydroxymethyl)benzonitrile typically involves the reaction of 2-benzofuranmethanol with 4-cyanobenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-benzofuranmethanol attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of benzonitriles often employs methods such as the ammoxidation of toluene or the dehydration of benzamide. These methods can be adapted for the production of this compound by using appropriate starting materials and reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2-Benzofuranylhydroxymethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-(2-Benzofuranylhydroxymethyl)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-(2-Benzofuranylhydroxymethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, such as cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

  • 4-(2-Fluorophenoxymethyl)benzonitrile
  • 4-(2-Benzofuranylmethyl)benzonitrile
  • 4-(2-Benzofuranylcarboxyl)benzonitrile

Comparison: 4-(2-Benzofuranylhydroxymethyl)benzonitrile is unique due to the presence of the hydroxymethyl group, which imparts distinct reactivity and biological activity compared to its analogs. For instance, the hydroxymethyl group can undergo oxidation and reduction reactions, providing versatility in chemical synthesis and potential for diverse biological effects .

Eigenschaften

CAS-Nummer

117238-55-8

Molekularformel

C16H11NO2

Molekulargewicht

249.26 g/mol

IUPAC-Name

4-[1-benzofuran-2-yl(hydroxy)methyl]benzonitrile

InChI

InChI=1S/C16H11NO2/c17-10-11-5-7-12(8-6-11)16(18)15-9-13-3-1-2-4-14(13)19-15/h1-9,16,18H

InChI-Schlüssel

MROLIVLEGPGQPG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(O2)C(C3=CC=C(C=C3)C#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.